2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Catalog No.
S3302019
CAS No.
886500-08-9
M.F
C10H9F3O3
M. Wt
234.174
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Methoxy-4'-(trifluoromethoxy)acetophenone

CAS Number

886500-08-9

Product Name

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

IUPAC Name

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone

Molecular Formula

C10H9F3O3

Molecular Weight

234.174

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3

InChI Key

YAMJXZPRMMJVTQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC

Solubility

not available

2'-Methoxy-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by the presence of both methoxy and trifluoromethoxy functional groups. Its molecular formula is C10H9F3O3, and it has a molecular weight of approximately 234.17 g/mol . The trifluoromethoxy group imparts unique electronic properties that can influence the compound's reactivity and biological activity.

Typical of aromatic ketones, including electrophilic substitutions and nucleophilic additions. For instance, it can undergo hydrolysis to form corresponding acids or alcohols under acidic or basic conditions. The trifluoromethoxy group may also enhance the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles .

Research on the biological activity of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone indicates potential pharmacological properties. Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethoxy group is known to modulate biological activity by influencing lipid solubility and membrane permeability, which could enhance therapeutic efficacy .

Several methods have been proposed for synthesizing 2'-Methoxy-4'-(trifluoromethoxy)acetophenone:

  • Direct Methoxylation: This method involves the introduction of the methoxy group onto the acetophenone backbone using methanol under acidic conditions.
  • Trifluoromethylation: The trifluoromethoxy group can be introduced via electrophilic fluorination methods, often utilizing reagents such as trifluoromethyl iodide or other fluorinating agents under controlled conditions .
  • Coupling Reactions: Recent studies have explored coupling reactions involving diazonium salts derived from appropriate anilines, followed by subsequent reactions to introduce both functional groups effectively .

2'-Methoxy-4'-(trifluoromethoxy)acetophenone has several applications across different fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs with enhanced bioactivity.
  • Agricultural Chemicals: The compound could serve as an intermediate in the synthesis of agrochemicals.
  • Materials Science: It may be used in developing advanced materials due to its electronic properties .

Interaction studies are crucial for understanding how 2'-Methoxy-4'-(trifluoromethoxy)acetophenone interacts with biological systems. Preliminary research suggests that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and assess their implications for pharmacology and toxicology .

Several compounds share structural similarities with 2'-Methoxy-4'-(trifluoromethoxy)acetophenone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2'-Methyl-4'-(trifluoromethoxy)acetophenoneC10H9F3O2Methyl group instead of methoxy
4'-Methoxy-2,2,2-trifluoroacetophenoneC9H7F3O2Different position of methoxy group
2'-Hydroxy-5'-(trifluoromethoxy)acetophenoneC9H7F3O3Hydroxy group instead of methoxy
4'-(Trifluoromethoxy)acetophenoneC9H7F3OLacks additional methoxy group

The presence of both methoxy and trifluoromethoxy groups in 2'-Methoxy-4'-(trifluoromethoxy)acetophenone distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

XLogP3

3

Dates

Modify: 2023-08-19

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